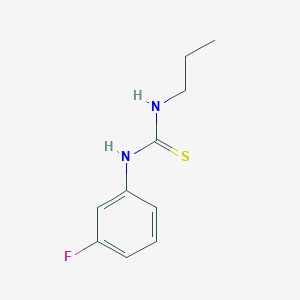

1-(3-Fluorophenyl)-3-propylthiourea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-propylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2S/c1-2-6-12-10(14)13-9-5-3-4-8(11)7-9/h3-5,7H,2,6H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXPPHRUTXJAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-3-propylthiourea can be synthesized through the reaction of 3-fluoroaniline with propyl isothiocyanate. The reaction typically occurs in the presence of a base, such as triethylamine, under reflux conditions. The reaction can be represented as follows:

3-Fluoroaniline+Propyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-propylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Thiourea derivatives, including 1-(3-Fluorophenyl)-3-propylthiourea, have been investigated for their potential antimicrobial properties. Studies indicate that compounds with thiourea moieties exhibit significant antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests efficacy comparable to standard antibiotics.

Anticancer Properties : Research has demonstrated that certain thiourea derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown to inhibit cell proliferation in breast cancer cell lines, with IC50 values suggesting potent antitumor activity . Mechanistic studies indicate that these compounds may disrupt normal cell cycle progression and promote cell death through apoptosis.

Pharmacology

Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease mechanisms. For example, it may act on enzymes like carbonic anhydrase or urease, which are crucial in various physiological processes and pathological states .

Drug Development : Due to its unique structure, this compound serves as a lead compound for the development of new drugs targeting infectious diseases and cancers. Its modifications can lead to the synthesis of analogs with improved potency and selectivity .

Material Science Applications

The unique chemical properties of thioureas allow them to be utilized in material science for the development of advanced materials. For example, they can be incorporated into polymer matrices or used as stabilizers in various formulations due to their ability to form hydrogen bonds and interact with other functional groups.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives revealed that this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The compound was tested alongside conventional antibiotics, showing comparable inhibition zones, which highlights its potential as an alternative treatment option .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at low concentrations. The mechanism was linked to the induction of apoptosis, as evidenced by changes in cell morphology and increased lactate dehydrogenase (LDH) levels in treated cells .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal enzymatic functions, leading to various biological effects. The pathways involved may include inhibition of metabolic enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Table 2: Crystallographic Data and Interactions

Key Observations:

- Hydrogen Bonding : The thiazolyl derivative exhibits intramolecular N–H⋯N and intermolecular N–H⋯S bonds, stabilizing its crystal lattice . In contrast, the hydroxy-containing thiourea () forms O–H⋯S bonds, highlighting the role of hydroxyl groups in directing crystal packing .

- Planarity : The fluorophenyl derivative’s planarity (inferred from analogs) may facilitate π-π stacking, akin to the thiazolyl compound’s 3.67 Å interactions .

Table 3: Functional Group Impact on Properties

Key Observations:

- Thiourea vs. Urea : Thioureas (S-based) exhibit stronger metal coordination than ureas (O-based), making them superior ligands in catalysis .

- Halogen Effects : Fluorine’s electronegativity may enhance bioactivity and solubility compared to chlorine, as seen in kinase inhibitors () .

Notes

Toxicological Data: Toxicological profiles for this compound remain unstudied, similar to 3-[3-(dimethylamino)propyl]-1-phenylurea () .

Synthetic Accessibility: Thioureas are synthetically modular; substituents can be tuned via isothiocyanate reactions (e.g., ’s ethanol reflux method) .

Structural Flexibility : Substituent choice (e.g., fluorophenyl vs. thiazolyl) dictates intermolecular interactions, influencing crystallization and material properties .

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT) with real-time FTIR monitoring. Set acceptance criteria for purity (>98% by HPLC), residual solvents (<500 ppm by GC), and elemental analysis (C, H, N, S within ±0.3% theoretical) .

Safety and Handling

Q. What precautions are critical when handling reactive intermediates during synthesis (e.g., isothiocyanates)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.